2-Methoxybenzyl methanesulfonate
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Overview
Description
2-Methoxybenzyl methanesulfonate is an organic compound with the molecular formula C9H12O4S It is a derivative of benzyl methanesulfonate, where the benzyl group is substituted with a methoxy group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxybenzyl methanesulfonate can be synthesized through the reaction of 2-methoxybenzyl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and involves the formation of a sulfonate ester linkage.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxybenzyl methanesulfonate undergoes various chemical reactions, including nucleophilic substitution, reduction, and oxidation.
Common Reagents and Conditions:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines, thiols, and alkoxides under mild conditions to form corresponding substituted products.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of 2-methoxybenzyl alcohol.
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, resulting in the formation of 2-methoxybenzoic acid.
Major Products Formed:
- Substituted benzyl derivatives
- 2-Methoxybenzyl alcohol
- 2-Methoxybenzoic acid
Scientific Research Applications
2-Methoxybenzyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of various benzyl derivatives.
Biology: The compound is utilized in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is employed in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-methoxybenzyl methanesulfonate involves the formation of a sulfonate ester, which can undergo nucleophilic attack by various nucleophiles. This leads to the displacement of the methanesulfonate group and the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
- Benzyl methanesulfonate
- 4-Methoxybenzyl methanesulfonate
- 2-Methoxybenzyl chloride
Comparison: 2-Methoxybenzyl methanesulfonate is unique due to the presence of the methoxy group, which can influence its reactivity and the types of reactions it undergoes. Compared to benzyl methanesulfonate, the methoxy group provides additional sites for chemical modification and can affect the compound’s solubility and stability. 4-Methoxybenzyl methanesulfonate, on the other hand, has the methoxy group at the para position, which can lead to different steric and electronic effects in reactions.
Properties
IUPAC Name |
(2-methoxyphenyl)methyl methanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4S/c1-12-9-6-4-3-5-8(9)7-13-14(2,10)11/h3-6H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAXLMFCTPUYRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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